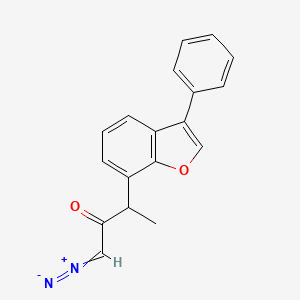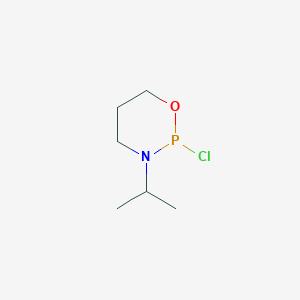
2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane is an organophosphorus compound that features a unique oxazaphosphinane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane typically involves the reaction of a suitable phosphine precursor with an appropriate chloroalkylamine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the oxazaphosphinane ring. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is usually conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form oxazaphosphinane oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the oxazaphosphinane ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane, and bases like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted oxazaphosphinanes.
Oxidation: Formation of oxazaphosphinane oxides.
Reduction: Formation of reduced oxazaphosphinane derivatives.
Applications De Recherche Scientifique
2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-(methyl)-1,3,2-oxazaphosphinane
- 2-Chloro-3-(ethyl)-1,3,2-oxazaphosphinane
- 2-Chloro-3-(butyl)-1,3,2-oxazaphosphinane
Uniqueness
2-Chloro-3-(propan-2-yl)-1,3,2-oxazaphosphinane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group enhances its stability and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
54608-29-6 |
|---|---|
Formule moléculaire |
C6H13ClNOP |
Poids moléculaire |
181.60 g/mol |
Nom IUPAC |
2-chloro-3-propan-2-yl-1,3,2-oxazaphosphinane |
InChI |
InChI=1S/C6H13ClNOP/c1-6(2)8-4-3-5-9-10(8)7/h6H,3-5H2,1-2H3 |
Clé InChI |
OGDKYKHSBLDYLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCCOP1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




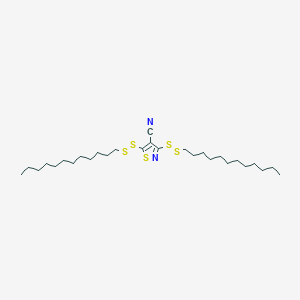

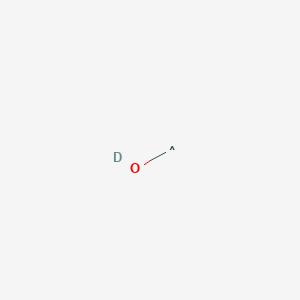
![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)
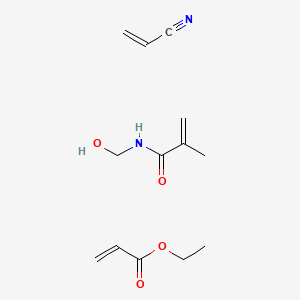

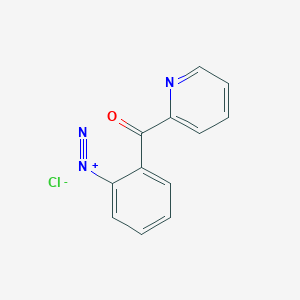
![(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14625495.png)
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-](/img/structure/B14625498.png)
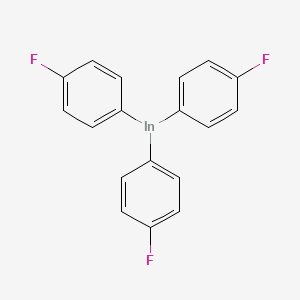
![1-[(4-Bromophenyl)sulfanyl]methanesulfonamide](/img/structure/B14625504.png)
